molecular formula C20H32O3 B1233614 15-Hydroxy-5,8,11,13-eicosatetraenoic acid CAS No. 73945-47-8

15-Hydroxy-5,8,11,13-eicosatetraenoic acid

Cat. No.: B1233614
CAS No.: 73945-47-8
M. Wt: 320.5 g/mol
InChI Key: JSFATNQSLKRBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hydroxy-5,8,11,13-eicosatetraenoic acid is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid. This compound is part of the eicosanoid family and is produced through the lipoxygenase pathway. It plays a significant role in various physiological and pathological processes, including inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is synthesized from arachidonic acid via the 15-lipoxygenase pathway. The reaction involves the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid, which is then reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts such as lipoxygenases derived from plant or microbial sources. The process is optimized for high yield and purity, often involving steps like extraction, purification, and crystallization .

Chemical Reactions Analysis

Types of Reactions: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

15-Hydroxy-5,8,11,13-eicosatetraenoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 15-Hydroxy-5,8,11,13-eicosatetraenoic acid is unique due to its specific role in the 15-lipoxygenase pathway and its potent anti-inflammatory and antioxidant properties. Unlike other hydroxyeicosatetraenoic acids, it has a distinct mechanism of action and a broader range of biological activities .

Properties

IUPAC Name

15-hydroxyicosa-5,8,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFATNQSLKRBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866448
Record name 15-Hydroxyicosa-5,8,11,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73945-47-8
Record name 15-Hydroxyicosa-5,8,11,13-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.